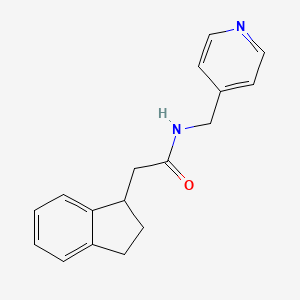![molecular formula C20H20N4O B5621169 N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)
N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide, commonly known as DMIBICA, is a chemical compound with potential applications in scientific research. It is a derivative of indole, a heterocyclic organic compound that occurs naturally in various plants and animals. DMIBICA is synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising tool for studying various biological processes.
Mecanismo De Acción
DMIBICA acts as a partial agonist at the 5-HT2A receptor and a full agonist at the D2 receptor. It also has some affinity for other receptors, including the 5-HT2C receptor and the α2A-adrenergic receptor. The exact mechanism of action of DMIBICA is not fully understood, but it is thought to modulate the activity of these receptors and affect various signaling pathways in the brain.
Biochemical and Physiological Effects
DMIBICA has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of synaptic plasticity. It has also been found to have potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMIBICA in lab experiments is its high selectivity for certain receptors, which allows for more precise and specific studies. Another advantage is its relatively low toxicity compared to other compounds used in similar studies. However, one limitation is that DMIBICA is not yet widely available and is relatively expensive to synthesize.
Direcciones Futuras
There are several potential future directions for research involving DMIBICA. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders. Another direction is to study its effects on other receptors and signaling pathways in the brain. Additionally, DMIBICA could be used in combination with other compounds to study their interactions and potential synergistic effects.
Métodos De Síntesis
DMIBICA is synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-methylbenzimidazole with formaldehyde to produce 1-methyl-1H-benzimidazole-2-carbaldehyde. The second step involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal to produce 1-methyl-1H-benzimidazole-2-carbaldehyde dimethyl acetal. The final step involves the reaction of this compound with indole-6-carboxylic acid to produce DMIBICA.
Aplicaciones Científicas De Investigación
DMIBICA has potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. It has been found to have a binding affinity for certain receptors in the brain, including the 5-HT2A receptor and the D2 receptor. This makes it a useful tool for studying the function of these receptors and their role in various biological processes.
Propiedades
IUPAC Name |
N,1-dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-22-11-10-14-8-9-15(12-18(14)22)20(25)23(2)13-19-21-16-6-4-5-7-17(16)24(19)3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWONWRBLCAAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N(C)CC3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5621101.png)
![N-[(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5621103.png)
![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)
![(1-methyl-1H-imidazol-2-yl)[1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5621115.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)


![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-methoxybenzyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5621147.png)
![5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine](/img/structure/B5621165.png)

